![molecular formula C22H16N2O3 B3278838 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 683231-75-6](/img/structure/B3278838.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide
Vue d'ensemble
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that has been studied in various fields of chemistry . It has been characterized by 1H and 13C NMR, IR, UV spectroscopy, and X-ray crystallography .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was obtained by alkylation of the corresponding N-oxide . Another related compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, was synthesized through a series of steps including the esterification of anthranilic acid in an acidic medium, fusion of alanine with phthalic anhydride at 150 °C, and coupling with methyl anthranilate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the crystal structure of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate undergoes a reversible phase transition between 173 and 293 K . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
Heteroaromatic nitrogen onium salts, which are related to the compound , contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light . This results in the formation of methanol and the unsubstituted heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide. One area of focus is the development of new cancer therapies that incorporate this compound. Studies have shown that this compound has potential as a chemotherapeutic agent and can enhance the efficacy of other cancer drugs. Another area of focus is the development of new anti-inflammatory drugs that incorporate this compound. This compound has been found to have potent anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other research applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in research applications. It can be synthesized through various methods and has been found to have unique biochemical and physiological effects. This compound has potential use in cancer research and the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential use in other research applications.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide has been found to have potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These properties make this compound a potential candidate for the development of new cancer therapies and anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-24-21(26)17-8-5-9-18(19(17)22(24)27)23-20(25)16-12-10-15(11-13-16)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKQIVGQWAUTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



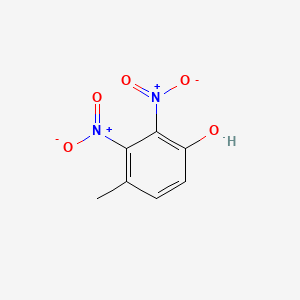
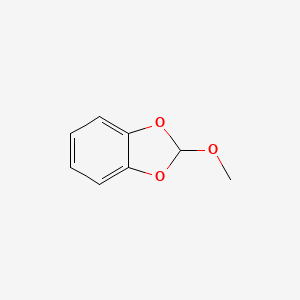
![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)


![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)
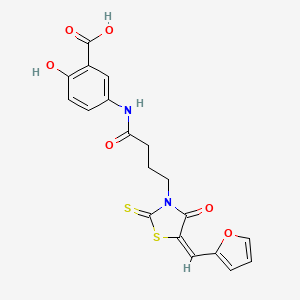
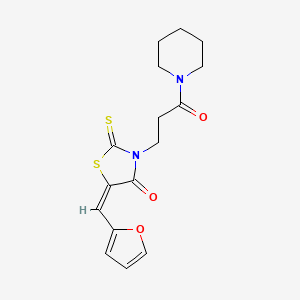
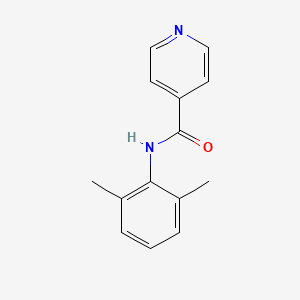

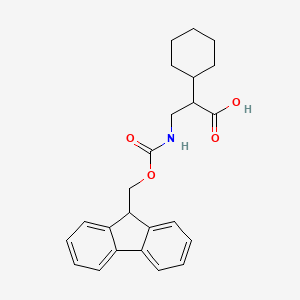


![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)